TX1-85-1 -

TX1-85-1

Catalog Number: EVT-284459
CAS Number:
Molecular Formula: C32H36N8O3
Molecular Weight: 580.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TX1-85-1 is an aromatic ether.
Source and Classification

TX1-85-1 was synthesized as part of a research initiative aimed at developing covalent inhibitors for Her3. It is classified as a small molecule drug and specifically categorized under covalent inhibitors due to its mechanism of action involving irreversible binding to its target. The compound has demonstrated significant potency, with an IC50 value of approximately 23 nanomolar in biochemical assays, indicating its effectiveness at low concentrations .

Synthesis Analysis

Methods and Technical Details

The synthesis of TX1-85-1 involves several key steps:

  1. Initial Preparation: The synthesis begins with the installation of a solubilizing tail onto 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine through a three-step sequence that includes:
    • Mitsunobu Reaction: This reaction facilitates the formation of an amine bond with 1,4-dioxaspiro[4.5]decan-8-ol.
    • Deprotection: The ketal group is deprotected to reveal the active site for further reactions.
    • Reductive Amination: This step introduces 1-acetylpiperazine into the structure.
  2. Finalization: The compound is completed using similar routes as previous analogs, including modifications that enhance solubility and binding affinity to Her3 .
Molecular Structure Analysis

Structure and Data

TX1-85-1 has a complex molecular structure characterized by its unique functional groups that facilitate binding to Her3. The key features include:

The molecular weight of TX1-85-1 is approximately 580 Da, which supports its ability to penetrate cell membranes effectively .

Chemical Reactions Analysis

Reactions and Technical Details

TX1-85-1 undergoes specific chemical reactions upon interaction with Her3:

  • Covalent Modification: The primary reaction involves the nucleophilic attack by Cys721 on the acrylamide group of TX1-85-1, leading to irreversible binding.
  • Mass Spectrometry Confirmation: This modification has been confirmed through mass spectrometry techniques, which demonstrate unique alterations in the protein structure post-treatment with TX1-85-1 .

These reactions highlight the specificity and potency of TX1-85-1 as a therapeutic agent against Her3.

Mechanism of Action

Process and Data

The mechanism by which TX1-85-1 exerts its effects involves:

  1. Target Engagement: Upon administration, TX1-85-1 penetrates cells and binds covalently to Cys721 in Her3.
  2. Inhibition of Signaling Pathways: This binding disrupts normal signaling pathways associated with cell proliferation and survival, particularly in cancerous cells that overexpress Her3.
  3. Potency Over Time: The apparent IC50 value decreases with prolonged incubation times, indicating that sustained exposure enhances its inhibitory effects on Her3 .

This mechanism underscores the potential utility of TX1-85-1 in overcoming resistance mechanisms seen in various cancers.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TX1-85-1 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to structural modifications allows for better bioavailability.
  • Stability: The compound maintains stability under physiological conditions, which is critical for therapeutic applications.

Key data points include:

PropertyValue
Molecular Weight~580 Da
IC5023 nM
SolubilityHigh (exact values vary)

These properties are crucial for determining the pharmacokinetics and pharmacodynamics of TX1-85-1 in clinical settings .

Applications

Scientific Uses

TX1-85-1 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: As an inhibitor of Her3, TX1-85-1 may be used in treatments targeting cancers that exhibit resistance to conventional therapies involving other members of the epidermal growth factor receptor family.

Research continues into optimizing its use alongside other therapeutic agents to enhance efficacy against various tumor types that rely on Her3 signaling pathways .

Introduction to HER3 (ErbB3) and Its Role in Oncogenic Signaling

HER3 as a Pseudokinase in the EGFR Family

Human epidermal growth factor receptor 3 (HER3/ErbB3) is a member of the ErbB receptor tyrosine kinase (RTK) family, alongside EGFR/HER1, HER2, and HER4. Unlike its family members, HER3 is classified as a catalytically impaired pseudokinase due to critical substitutions in its kinase domain, including the replacement of conserved residues essential for ATP binding and phosphotransfer (e.g., substitution of the catalytic aspartate) [1] [10]. Despite this deficiency, HER3 retains the ability to bind ATP weakly and adopts an inactive conformation that prevents intrinsic kinase activity [3] [6].

HER3’s oncogenic potency stems from its structural adaptability and dimerization capabilities. Its extracellular domain (ECD) features four subdomains (I–IV), which transition from a tethered (closed) to an extended (open) conformation upon neuregulin (NRG1/2) binding [3] [9]. This exposes a dimerization arm (subdomain II), enabling heterodimerization with kinase-competent partners like HER2 or EGFR. In these complexes, HER3 acts as a signal amplifier: Its C-terminal tail contains six phosphotyrosine (pY) docking sites that recruit adaptor proteins, most notably the p85α subunit of PI3K. This positions HER3 as a primary node for PI3K/AKT pathway activation, even in the absence of catalytic function [1] [10].

Table 1: Key Structural and Functional Features of HER3

FeatureDescriptionFunctional Consequence
Kinase DomainCatalytically impaired due to residue substitutions (e.g., catalytic aspartate replaced)Unable to autophosphorylate; relies on transphosphorylation by dimer partners
Extracellular DomainSubdomains I–IV; NRG binding to I/III induces open conformationEnables dimerization with HER2/EGFR
C-terminal TailContains 6 phosphotyrosine motifs (e.g., Y1197, Y1289)High-affinity docking site for PI3K p85α, driving AKT activation
LigandsNeuregulin-1 (NRG1), Neuregulin-2 (NRG2)Primary activators; induce conformational change and dimerization

HER3-Dependent Signaling Pathways in Cancer Progression

HER3’s role as a signaling hub is defined by its ability to activate multiple oncogenic pathways through heterodimerization:

  • PI3K/AKT Pathway: HER3 is the most potent PI3K activator among ErbB receptors due to its high-affinity pY sites. Phosphorylated HER3 recruits PI3K, converting PIP₂ to PIP₃ and triggering AKT-mediated survival, metabolism, and anti-apoptotic signals [1] [2] [10]. This pathway is critical in HER2⁺ breast cancer, where HER2-HER3 dimers drive tumor progression [3] [9].
  • Ras/Raf/MEK/ERK Pathway: HER3 recruits Shc adaptor proteins via phosphotyrosine residues, leading to GRB2/SOS complex formation and RAS activation. This cascade promotes proliferation and migration [1] [6].
  • Cross-talk with Non-ErbB Receptors: HER3 dimerizes with MET, IGF-1R, and FGFR2, enabling resistance to receptor-specific therapies. For example, MET/HER3 complexes reactivate PI3K in EGFR-inhibited lung cancers [2] [6] [10].

Ligand-independent HER3 activation also occurs in HER2-amplified cancers, where HER2 overexpression forces constitutive dimerization [3] [10]. Additionally, oncogenic mutations (e.g., ERBB3 V104M, G284R, D297Y, and E928G) identified in gastric, colon, and lung cancers promote kinase activity and HER2-dependent transformation [1] [3] [6].

HER3 Overexpression and Therapeutic Resistance Mechanisms

HER3 overexpression is documented in 30–70% of solid tumors (breast, lung, colorectal, ovarian), often correlating with poor prognosis [1] [3] [9]. It drives resistance through multiple mechanisms:

  • Feedback Loops: Inhibition of PI3K/AKT or MEK/ERK pathways relieves negative feedback, increasing HER3 transcription via FOXO transcription factors. This reactivates survival signaling [10].
  • Ligand-Mediated Bypass: Stromal NRG1 secretion activates HER3 in HER2⁺ breast cancer, conferring resistance to trastuzumab and lapatinib [2] [9]. Similarly, NRG1 autocrine loops drive cetuximab resistance in colorectal cancer [3] [6].
  • Compensatory Dimerization: Upon EGFR or HER2 inhibition, HER3 partners with alternative RTKs (e.g., MET in NSCLC) to sustain PI3K signaling [2] [10].
  • Chemotherapy and Radiotherapy Resistance: HER3 upregulates survivin (in paclitaxel resistance) and enhances DNA repair (in radiotherapy resistance) [2] [3].

Table 2: HER3-Driven Resistance Mechanisms in Targeted Therapies

Therapy TargetResistance MechanismDownstream Effect
EGFR TKIsMET amplification → HER3 transactivation; NRG1 autocrine loopsPI3K/AKT reactivation
HER2 (trastuzumab)Heterotrimerization with IGF-1R; NRG1-mediated HER2/HER3 dimer stabilizationSrc/PI3K/AKT hyperactivation
PI3K/AKT inhibitorsFOXO-dependent HER3 transcription ↑Compensatory PI3K rebound
Endocrine TherapyHER2/HER3 co-expression → ERα phosphorylationEstrogen-independent ER activation

Properties

Product Name

TX1-85-1

IUPAC Name

N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide

Molecular Formula

C32H36N8O3

Molecular Weight

580.7 g/mol

InChI

InChI=1S/C32H36N8O3/c1-3-28(42)36-26-19-22(9-14-27(26)43-25-7-5-4-6-8-25)30-29-31(33)34-20-35-32(29)40(37-30)24-12-10-23(11-13-24)39-17-15-38(16-18-39)21(2)41/h3-9,14,19-20,23-24H,1,10-13,15-18H2,2H3,(H,36,42)(H2,33,34,35)

InChI Key

FYICDSWKKFSYOM-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)OC6=CC=CC=C6)NC(=O)C=C)N

Solubility

Soluble in DMSO

Synonyms

TX1-85-1; TX1 85-1; TX185-1; TX1851; TX 1851; TX-1851.

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)OC6=CC=CC=C6)NC(=O)C=C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.